6-N-Hydroxylaminopurine (HAP) is a purine analog that acts as a potent mutagen in various prokaryotic and eukaryotic organisms, including bacteria, yeast, and mammalian cells [, , , , , , , , ]. It is a modified purine base that exhibits structural similarity to adenine and hypoxanthine, with a hydroxylamine group (-NHOH) substituted at the 6-position of the purine ring [, , , ]. This structural modification allows HAP to interfere with normal DNA replication and repair processes, leading to its mutagenic effects.
HAP's mutagenic activity stems from its ability to be converted into its corresponding deoxynucleoside triphosphate (dHAPTP) within cells [, ]. dHAPTP can be incorporated into DNA during replication, where it exhibits ambiguous base-pairing characteristics [, ]. It can substitute for both dATP and dGTP, leading to the introduction of GC→AT and AT→GC transitions [, , ]. Different DNA polymerases exhibit varying degrees of fidelity in discriminating against dHAPTP incorporation [, , ]. Additionally, HAP's mutagenic effects can be influenced by various antimutagenesis mechanisms, including DNA repair pathways [].
Research has also demonstrated that HAP can terminate gene expression at guanine riboswitches in bacteria []. By mimicking guanine, HAP can bind to these regulatory RNA elements and prevent the expression of downstream genes involved in purine biosynthesis and transport []. This mechanism contributes to HAP's antibacterial activity.
HAP serves as a valuable tool for inducing mutations in various organisms, enabling researchers to study the mechanisms of mutagenesis and DNA repair pathways [, , , , , , ]. By analyzing the types and frequencies of mutations induced by HAP, researchers can gain insights into the fidelity of DNA replication, the specificity of DNA repair mechanisms, and the factors that contribute to spontaneous mutations.
The use of HAP in research has contributed significantly to understanding the evolution of drug resistance mechanisms, particularly in bacteria and yeast [, , , ]. By exposing microorganisms to HAP, researchers can select for resistant mutants and investigate the genetic basis of their resistance. This knowledge is crucial for developing strategies to combat drug resistance in pathogenic microorganisms.
HAP has proven to be a powerful tool for studying the function of genes involved in nucleotide metabolism, DNA replication, and DNA repair [, , , , , , , , , , ]. By analyzing the effects of HAP on mutant strains lacking specific genes, researchers can elucidate the role of these genes in maintaining genome stability, regulating nucleotide pools, and protecting against the toxic effects of base analogs.
The ability of HAP to bind to guanine riboswitches has made it a valuable tool for studying the structure, function, and regulation of these RNA elements [, ]. By examining the effects of HAP on gene expression controlled by riboswitches, researchers can gain a deeper understanding of how these regulatory elements control gene expression in response to specific ligands.
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